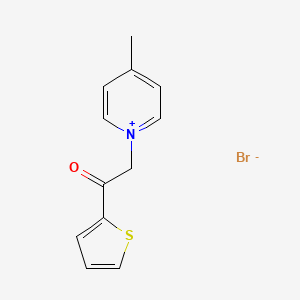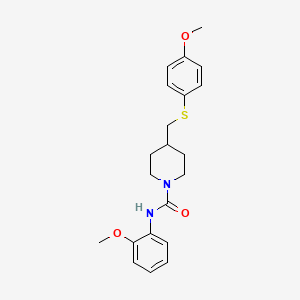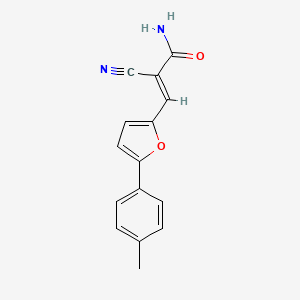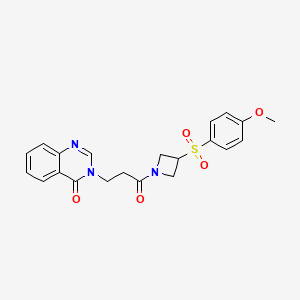
4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide” is a chemical compound . It contains a pyridinium core, which is a six-membered ring with one nitrogen atom and a positive charge. Attached to this core is a 2-oxo-2-(thiophen-2-yl)ethyl group and a methyl group . Thiophene is a five-membered ring containing one sulfur atom . The compound is part of the larger family of heterocyclic compounds, which have diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridinium core, a 2-oxo-2-(thiophen-2-yl)ethyl group, and a methyl group . The pyridinium core is a six-membered ring with one nitrogen atom and a positive charge . Thiophene, a component of the 2-oxo-2-(thiophen-2-yl)ethyl group, is a five-membered ring containing one sulfur atom .Aplicaciones Científicas De Investigación
Photophysical Properties
A study by Li et al. (2009) explored the photophysical properties of a related fluorophore, 1-(ethoxy-carbonyl-methyl)-4-[2-(5-methoxy)thiazolyl]pyridinium bromide (4-MeB). It was found that in solvents with a larger dielectric constant, 4-MeB ionizes into free ions, demonstrating a characteristic absorption band in the UV region. In contrast, in solvents with smaller dielectric constants, 4-MeB forms a tight ion pair and shows bromide anion-dependent absorption in both visible and UV regions. Additionally, 4-MeB exhibits dual-emissive fluorescent properties in all solvents used, with emission peak positions influenced by excitation wavelength (Li et al., 2009).
Kinetics and Mechanism Studies
Castro et al. (1997) conducted a study on the kinetics and mechanism of pyridinolysis of alkyl aryl thionocarbonates. Their research involved an investigation of the reaction of various pyridines with alkyl aryl thionocarbonates in water. The study revealed insights into the reaction pathway, including the existence of a zwitterionic tetrahedral intermediate and its influence on the reaction rate (Castro et al., 1997).
Sensor Development
Akl and Ali (2016) developed highly sensitive potentiometric sensors for thorium ion detection using a morpholine derivative self-assembled on silver nanoparticles. This research is significant for environmental monitoring and the safe handling of radioactive materials (Akl & Ali, 2016).
Catalytic Properties in Ruthenium Complexes
Mejuto et al. (2015) synthesized a ruthenium complex using 1-Methyl-3-(2-((pyridin-2-ylmethylene)amino)ethyl)-1H-imidazol-3-ium bromide as a ligand precursor. This research highlights the potential use of such compounds in catalysis, particularly in the reduction of ketones and aldehydes (Mejuto et al., 2015).
Applications in Heterocyclic Synthesis
Wardkhan et al. (2008) researched the synthesis of thiazoles and their fused derivatives with antimicrobial activities. Their study involved the reaction of various reagents with 2-ethoxy carbonyl methylene thiazol-4-one, leading to the creation of compounds with potential pharmaceutical applications (Wardkhan et al., 2008).
Mecanismo De Acción
Mode of Action
Many pyridinium compounds and thiophene derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Many pyridinium compounds and thiophene derivatives are known to affect a wide range of biochemical pathways .
Pharmacokinetics
Many pyridinium compounds and thiophene derivatives are known to have diverse adme properties .
Result of Action
Many pyridinium compounds and thiophene derivatives are known to have a wide range of biological effects .
Action Environment
Many pyridinium compounds and thiophene derivatives are known to be influenced by factors such as ph, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
2-(4-methylpyridin-1-ium-1-yl)-1-thiophen-2-ylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NOS.BrH/c1-10-4-6-13(7-5-10)9-11(14)12-3-2-8-15-12;/h2-8H,9H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQYOFYIZOJBLK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC(=O)C2=CC=CS2.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-butyl-2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-ethylacetamide](/img/structure/B2715874.png)
![6-Ethyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2715876.png)

![2-(benzylthio)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2715880.png)
![(NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine](/img/structure/B2715882.png)
![6-[3,3-Bis(trifluoromethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2715883.png)


![2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2715887.png)

![N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2715889.png)
![6-butyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2715893.png)


